molecular formula C9H8INO3 B13960086 Methyl (4-iodoanilino)(oxo)acetate CAS No. 87967-30-4

Methyl (4-iodoanilino)(oxo)acetate

Cat. No.: B13960086
CAS No.: 87967-30-4
M. Wt: 305.07 g/mol
InChI Key: HJKHJDJDSKBNAB-UHFFFAOYSA-N
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Description

Methyl (4-iodoanilino)(oxo)acetate is an organic compound with the molecular formula C9H8INO3 It is a derivative of aniline, where the aniline ring is substituted with an iodine atom at the para position and an oxoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-iodoanilino)(oxo)acetate typically involves the reaction of 4-iodoaniline with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-iodoaniline+methyl oxalyl chloridemethyl (4-iodoanilino)(oxo)acetate\text{4-iodoaniline} + \text{methyl oxalyl chloride} \rightarrow \text{this compound} 4-iodoaniline+methyl oxalyl chloride→methyl (4-iodoanilino)(oxo)acetate

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl (4-iodoanilino)(oxo)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Palladium catalysts, boronic acids, under inert atmosphere.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Methyl (4-iodoanilino)(oxo)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (4-iodoanilino)(oxo)acetate depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the iodine atom can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-cyanoanilino)(oxo)acetate: Similar structure but with a cyano group instead of an iodine atom.

    Methyl (4-bromoanilino)(oxo)acetate: Contains a bromine atom instead of iodine.

    Methyl (4-chloroanilino)(oxo)acetate: Contains a chlorine atom instead of iodine.

Uniqueness

Methyl (4-iodoanilino)(oxo)acetate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or bromine, potentially leading to different pharmacological profiles.

Properties

CAS No.

87967-30-4

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

methyl 2-(4-iodoanilino)-2-oxoacetate

InChI

InChI=1S/C9H8INO3/c1-14-9(13)8(12)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,12)

InChI Key

HJKHJDJDSKBNAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

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